coenzyme F420
Description
Properties
IUPAC Name |
(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFZHQKSZLLIT-NALJQGANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N5O18P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046816 | |
| Record name | 8-Hydroxy-5-deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64885-97-8 | |
| Record name | Coenzyme F420 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064885978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme F420 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Hydroxy-5-deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Operon Design and Metabolic Engineering
Recent advances in synthetic biology have enabled the heterologous production of coenzyme F420 in E. coli, circumventing the low yields typical of native producers. A two-operon system forms the backbone of this approach. The core module includes genes from the riboflavin biosynthesis pathway (ribA, ribB, ribH) and fo synthase (cofC, cofD), which convert guanosine triphosphate (GTP) to the stable intermediate FO. The decoration module incorporates cofE (2-phospho-L-lactate transferase) and cofF (F420:γ-glutamyl ligase) to attach phospholactate and glutamate residues, respectively.
To optimize expression, researchers constructed a combinatorial library with variations in T7 promoter strengths and ribosome binding sites (RBS) for each gene. Fluorescence-activated cell sorting (FACS) identified high-producing clones by leveraging F420’s intrinsic fluorescence (excitation: 420 nm, emission: 480 nm). This strategy achieved a titer of 1.2 mg/L in standard LB medium, representing a 15-fold improvement over previous efforts.
Challenges and Side-Product Mitigation
Early attempts faced issues with side products such as FO and F420-0 (lacking glutamate residues). By fine-tuning the expression ratio of cofE and cofF, the team suppressed incomplete intermediates, ensuring >90% purity of F420-2 (two glutamate residues). The final construct, pF420-Opt, serves as a plug-and-play platform for engineering F420 derivatives with extended polyglutamate chains.
Extraction from Natural Sludge and Methanogenic Archaea
Sampling and DNA Verification
Environmental sludge from biogas digesters, ponds, and rivers harbors methanogenic archaea and actinomycetes rich in F420. Prior to extraction, polymerase chain reaction (PCR) verifies the presence of the fgd (F420-dependent glucose-6-phosphate dehydrogenase) gene, a biomarker for F420 biosynthesis. Primers targeting conserved sequences in fgd (e.g., 5’-ATGTCGACCTACGG-3’ and 5’-CTAGAATTCCAGCT-3’) confirm microbial capacity for F420 production.
Optimized Extraction Protocol
- Cell Lysis : Sludge samples are centrifuged (10,000 ×g, 15 min) and resuspended in 50 mM Tris-HCl (pH 7.0) containing 1 mM dithiothreitol (DTT) to stabilize F420.
- Solvent Extraction : Isopropyl alcohol (70% v/v) precipitates proteins while solubilizing F420. Two sequential distillations at 60°C reduce contaminating flavins.
- Chromatography : Anion-exchange chromatography (DEAE-Sepharose) with a linear NaCl gradient (0–1.5 M) separates F420 isoforms. UV-Vis absorption at 420 nm (ε = 40,000 M⁻¹cm⁻¹) monitors elution.
Fluorescence emission spectra (λex = 420 nm, λem = 480 nm) confirm purity, with crude extracts achieving 60% purity and post-distillation samples exceeding 90%.
Enzymatic Biosynthesis and Polyglutamylation
Key Enzymes in F420 Assembly
The F420 biosynthetic pathway involves five enzymes (Table 1):
| Enzyme | EC Number | Function |
|---|---|---|
| 2-Phospho-L-lactate transferase | 2.7.8.28 | Attaches phospholactate to FO |
| F420:γ-glutamyl ligase | 6.3.2.31/34 | Adds glutamate residues to F420-0 |
| FO synthase | 4.3.1.32 | Converts GTP to FO |
FO synthase catalyzes the dehydration of GTP to 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), while 2-phospho-L-lactate transferase links FO to phospholactate via a guanylyltransferase reaction.
Polyglutamylation Dynamics
F420’s bioactivity depends on its polyglutamate tail length. Mycobacterium smegmatis Δfgd mutants produce predominantly F420-2 (50.5%) and F420-4 (31.3%), whereas wild-type strains synthesize F420-6 (67.7%). The fgd-encoded dehydrogenase reduces F420, enabling F420:γ-glutamyl ligase to elongate the chain. This step is critical for activating anti-tuberculosis prodrugs like delamanid, which require F420-5 or F420-6 for activation.
Comparative Analysis of Production Methods
Yield and Purity Metrics
| Method | Yield (mg/L) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| E. coli fermentation | 1.2 | >90 | 450 |
| Sludge extraction | 0.05 | 85–90 | 1,200 |
Heterologous production in E. coli offers superior scalability and cost-effectiveness, whereas sludge extraction preserves native post-translational modifications.
Chemical Reactions Analysis
Coenzyme F420 undergoes various redox reactions, including oxidation and reduction . It serves as a substrate for this compound hydrogenase, 5,10-methylenetetrahydromethanopterin reductase, and methylenetetrahydromethanopterin dehydrogenase . Common reagents used in these reactions include hydrogen and glucose-6-phosphate . Major products formed from these reactions include reduced this compound and 6-phospho-D-glucono-1,5-lactone .
Scientific Research Applications
Enzymatic Reactions and Biocatalysis
F420 is integral to several enzymatic reactions, particularly those involving challenging redox transformations. Its ability to facilitate hydride transfer makes it essential in:
- Methanogenesis : F420 is a cofactor for enzymes involved in methane production from organic substrates. Methanogenic archaea utilize F420-dependent enzymes to catalyze complex one-carbon reactions, which are pivotal in carbon cycling and energy production in anaerobic environments .
- Antibiotic Biosynthesis : F420 is also involved in the biosynthesis of tetracycline antibiotics. The unique electrochemical properties of F420 allow it to participate in the reduction processes necessary for the formation of these bioactive compounds .
Bioremediation
The application of F420 in bioremediation processes has garnered attention due to its role in degrading environmental pollutants:
- Degradation of Aflatoxins and Picrate : Certain microorganisms utilize F420-dependent enzymes to degrade toxic compounds like aflatoxins and picrate, showcasing its potential in bioremediation strategies aimed at detoxifying contaminated environments .
- Wastewater Treatment : Recent studies have demonstrated that F420 can enhance methane yield during sludge treatment processes, indicating its utility in improving the efficiency of wastewater treatment systems .
Biocatalysis in Synthetic Chemistry
F420's low redox potential allows it to catalyze reactions that are otherwise difficult to achieve with traditional catalysts:
- Industrial Biocatalysts : The development of recombinant strains of Escherichia coli engineered for high-yield production of F420 has opened avenues for using F420-dependent enzymes in industrial applications, including the synthesis of fine chemicals and pharmaceuticals .
- Protein Engineering : Advances in protein engineering have enabled the design of F420-dependent enzymes with tailored properties for specific industrial processes, enhancing reaction rates and selectivity .
| Application Area | Specific Use Cases |
|---|---|
| Bioremediation | Degradation of aflatoxins, picrate |
| Industrial Biocatalysis | Synthesis of fine chemicals, pharmaceuticals |
| Wastewater Treatment | Enhancing methane yield during sludge treatment |
Antitubercular Drug Activation
F420 has been identified as crucial for the activation of certain antitubercular drugs:
- Ddn Enzyme Role : The deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis requires F420 for the activation of drugs like pretomanid and delamanid, which are essential for treating multidrug-resistant tuberculosis . This highlights the potential for developing new therapeutic strategies targeting F420-dependent pathways.
Antimicrobial Resistance Studies
Research has indicated that F420 plays a role in antimicrobial resistance mechanisms within mycobacterial pathogens. Understanding these pathways may lead to novel approaches in combating resistant strains of bacteria .
Enhanced Production Techniques
Recent advancements include engineering E. coli to produce F420 through heterologous expression of biosynthetic genes from methanogenic organisms, achieving yields comparable to natural producers . This work illustrates the potential for scalable production methods that can support various applications.
Environmental Impact Studies
Studies have shown that microorganisms utilizing F420 can significantly influence human health and environmental sustainability by mitigating greenhouse gas emissions through enhanced methane production efficiency .
Mechanism of Action
Coenzyme F420 exerts its effects through redox reactions, transferring a hydride in biochemical reactions . It has a low redox potential, making it a versatile cofactor in various enzymatic processes . The coenzyme is a substrate for multiple enzymes, including this compound hydrogenase, which catalyzes the reduction of this compound . The molecular targets and pathways involved include the oxidation of substrates and the reduction of this compound to its reduced form .
Comparison with Similar Compounds
Experimental Data on F420 Activity
Table 2: F420 Levels Under Environmental Modifications
Key Research Findings
Environmental Impact: Nano-Al₂O₃ boosts F420 activity (linked to higher biogas yields), while MWCNTs suppress it, highlighting material-specific effects on methanogens .
Iron Oxide Effects : γ-FeOOH increases F420 content by 278% compared to controls, suggesting its utility in optimizing anaerobic digesters .
Stereochemical Conservation : All F420-dependent enzymes characterized to date are Si-face specific, a stark contrast to the diversity seen in NAD(P)+ systems .
Biological Activity
Coenzyme F420 is a unique redox cofactor that plays a crucial role in various biological processes, particularly in methanogenesis, antibiotic biosynthesis, and the activation of prodrugs in pathogenic bacteria such as Mycobacterium tuberculosis. Its distinct biochemical properties and widespread distribution across different microbial taxa make it an important subject of study in microbiology and biochemistry.
Role in Methanogenesis
This compound is primarily known for its function in methanogenesis, a process carried out by methanogenic archaea. It acts as a low-potential electron carrier, facilitating the reduction of carbon compounds to methane. The enzyme systems that utilize F420 include F420-dependent hydrogenases and reductases, which are essential for the energy metabolism of methanogens .
Antibiotic Biosynthesis
In addition to its role in methanogenesis, F420 is implicated in the biosynthesis of antibiotics, particularly those produced by Streptomyces species. This cofactor is involved in the enzymatic reactions that lead to the formation of bioactive compounds, highlighting its significance in pharmaceutical microbiology .
Prodrug Activation
F420 has gained attention for its role in activating prodrugs used against tuberculosis. For instance, it is involved in the activation of the antitubercular drugs PA-824 and delamanid through specific F420-dependent enzymes. This mechanism is vital for the efficacy of these medications against Mycobacterium tuberculosis, showcasing F420's importance in clinical applications .
Distribution and Biosynthesis
Recent studies have expanded the understanding of F420's distribution across various microbial species. Initially thought to be limited to certain phyla such as Euryarchaeota and Actinobacteria, it has now been identified in a broader range of organisms, including many soil bacteria from phyla like Proteobacteria and Chloroflexi. This indicates a more extensive ecological role for F420 than previously recognized .
Biosynthetic Pathway
The biosynthesis of this compound involves multiple enzymatic steps facilitated by specific genes (e.g., cofC, cofD, cofE, cofG, cofH). Research has identified variations in this pathway among different organisms, suggesting evolutionary adaptations that allow diverse microbial communities to produce this essential cofactor under varying environmental conditions .
High-Yield Production
A significant advancement in the production of this compound was achieved through metabolic engineering techniques applied to Escherichia coli. Researchers developed synthetic operons that enhanced the yield of F420 by optimizing gene expression related to its biosynthesis. This approach not only improved production but also facilitated further research into F420-dependent bioprocesses and applications in biocatalysis .
Molecular Insights
Studies utilizing structural biology have provided insights into how this compound binds to various proteins involved in metabolic pathways. For example, the binding affinity between F420 and the protein Rv1155 from M. tuberculosis has been characterized, revealing critical interactions that underpin its functional role within bacterial metabolism .
Data Tables
| Biological Activity | Description |
|---|---|
| Methanogenesis | Electron carrier for methane production |
| Antibiotic Biosynthesis | Involved in synthesizing bioactive compounds |
| Prodrug Activation | Activates drugs like PA-824 and delamanid |
| Key Enzymes | Function |
|---|---|
| F420-dependent hydrogenase | Catalyzes hydrogen transfer reactions |
| F420-reducing dehydrogenase | Facilitates redox reactions using F420 |
Q & A
Q. What is the structural composition of coenzyme F420, and how does it influence its redox properties?
this compound consists of a 7,8-didemethyl-8-hydroxy-5-deazariboflavin chromophore (Fo) linked to a phospholactyl-glutamate tail. The deazaflavin core enables hydride transfer, while the glutamate residues modulate solubility and enzyme interactions. The redox potential (-340 mV to -370 mV) is lower than NAD(P)H, making it suitable for anaerobic electron transport . Structural analysis via NMR and mass spectrometry confirms the presence of a lactyl phosphate bridge and polyglutamate chain .
Q. Which organisms produce F420, and what are its primary physiological roles?
F420 is primarily found in methanogenic archaea (e.g., Methanocaldococcus jannaschii), Actinobacteria (e.g., Mycobacterium tuberculosis), and some Gram-negative bacteria. It functions as a low-potential electron carrier in methanogenesis, antibiotic biosynthesis (e.g., tetracycline), and detoxification of reactive oxygen/nitrogen species . In mycobacteria, F420-dependent glucose-6-phosphate dehydrogenase (FGD1) supports redox homeostasis under hypoxia .
Q. How can F420 be extracted and quantified from environmental samples like sludge?
F420 extraction involves cell lysis (e.g., sonication), solvent precipitation (acetone/methanol), and chromatographic purification (ion-exchange and Florisil columns). Quantification uses fluorescence spectroscopy (excitation 420 nm, emission 470 nm) or UV-Vis absorption (λ_max = 420 nm at pH 7). PCR amplification of F420-dependent genes (e.g., fgd) can confirm F420 presence in sludge .
Q. What enzymes are involved in F420 biosynthesis?
Key enzymes include:
- CofD : Transfers 2-phospho-L-lactate to Fo, forming F420-0 .
- FbiB : A bifunctional enzyme with γ-glutamyl ligase and dehydro-F420 reductase activity, adding glutamate residues and reducing the deazaflavin core .
- Nitroreductase (NTR) superfamily enzymes : Catalyze late-stage reductions in Gram-negative bacteria (e.g., Thermomicrobium roseum) .
Advanced Research Questions
Q. How do structural variations in F420 biosynthetic enzymes explain its phylogenetic distribution?
Actinobacteria use a fused FbiB enzyme with NTR and ligase domains, while Thermomicrobia employ standalone NTR enzymes for dehydro-F420 reduction. These divergent architectures suggest horizontal gene transfer and adaptive evolution in F420 pathways. Structural studies (e.g., X-ray crystallography of CofD) reveal conserved Rossmann-fold cores but divergent active sites in non-F420-producing homologs .
Q. Why do nanoparticles like nano-Al₂O₃ and MWCNTs exhibit opposing effects on F420 activity in anaerobic digestion?
Nano-Al₂O₃ enhances F420 activity by stabilizing methanogenic enzymes or promoting electron transfer, increasing biogas yield. In contrast, MWCNTs inhibit F420 by adsorbing coenzymes or disrupting membrane integrity. Contradictory results in co-digestion systems suggest nanoparticle interactions with organic matter modulate these effects .
Q. How does F420 enable Mycobacterium tuberculosis to resist host immune defenses?
F420 reduces nitrite (NO₂⁻) to nitric oxide (NO), mitigating nitrosative stress from macrophage-derived peroxynitrite. Knockout studies show F420-deficient strains exhibit reduced survival in macrophages and murine models, highlighting its role in persistence .
Q. What methodological challenges arise in resolving F420-dependent enzyme mechanisms?
- Substrate specificity : F420-dependent glucose-6-phosphate dehydrogenase (FGD1) requires precise binding of F420’s isoalloxazine ring and a positively charged phosphate pocket for catalysis. Competitive inhibitors like citrate complicate activity assays .
- Heterologous production : Expressing F420 in E. coli requires co-expression of 8–10 biosynthetic genes, limiting yields. Mycobacterium smegmatis remains a superior host (1–3 μmol/L yield) .
Q. How do fluorescence-based assays and PARAFAC modeling improve monitoring of F420 in anaerobic reactors?
Three-dimensional fluorescence excitation-emission matrices (EEMs) coupled with PARAFAC deconvolution distinguish F420 fluorescence (Ex/Em = 420/470 nm) from background proteins/humics. Fluorescence intensity correlates with methane production rates (R² > 0.93), enabling real-time monitoring of methanogen activity .
Q. What unresolved questions persist about F420’s evolutionary origins and biotechnological potential?
- Evolution : The presence of F420 biosynthetic genes in TACK archaea and Tectomicrobia remains unconfirmed. Phylogenetic analysis suggests horizontal transfer between Actinobacteria and methanogens .
- Biocatalysis : F420-dependent reductases enable asymmetric synthesis of chiral alcohols, but engineering these enzymes for industrial scalability requires improved structural and kinetic data .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
